4-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
Description
4-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride is a spirocyclic compound featuring a benzofuran ring fused with a piperidine moiety via a spiro carbon atom. The fluorine atom at the 4-position of the benzofuran ring enhances its electronic and steric properties, making it a candidate for pharmaceutical applications, particularly as an intermediate in drug synthesis. The hydrochloride salt form improves solubility and stability, critical for bioavailability in medicinal chemistry .
Structurally, the spiro architecture imposes conformational rigidity, which can enhance binding specificity to biological targets.
Properties
IUPAC Name |
4-fluorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-10-2-1-3-11-9(10)8-12(15-11)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXGCJXZZLJEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=CC=C3F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Construction
A foundational approach involves synthesizing the benzofuran moiety through acid-catalyzed cyclization of 2-fluorophenol derivatives. For example, treatment of 2-fluoro-4-hydroxyacetophenone with concentrated H₂SO₄ at 80°C induces cyclodehydration, yielding 4-fluorobenzofuran-2(3H)-one in 72% yield.
Spirocyclization with Piperidine
The spirocyclic system is formed via Mannich-type reactions between 4-fluorobenzofuran-2(3H)-one and piperidine-4-carboxaldehyde. Using lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) at −78°C, the enolate attacks the aldehyde, forming the spiro center with 65% efficiency.
Late-Stage Fluorination Strategies
Direct fluorination of the spiro intermediate is achieved using Selectfluor® in acetonitrile at 60°C, introducing fluorine at the 4-position with >90% regioselectivity. Alternative methods employ KF/18-crown-6 in DMF under microwave irradiation (150°C, 10 min), achieving comparable yields but requiring rigorous moisture exclusion.
Table 1: Comparative Analysis of Fluorination Methods
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Electrophilic Fluorination | Selectfluor® | MeCN | 60 | 88 | >95% 4-F |
| Nucleophilic Substitution | KF/18-crown-6 | DMF | 150 | 82 | 89% 4-F |
| Halogen Exchange | AgF | DCM | RT | 75 | 78% 4-F |
Microwave-Assisted [3+2] Cycloaddition for Rapid Spirocycle Assembly
Recent advances utilize azomethine ylide cycloaddition to construct the spiro framework in a single step. Reacting 4-fluorobenzofuran-2(3H)-one with N-methylpiperidinium ylide under microwave irradiation (110°C, 10 min) produces the spiro product with 74–99% yield and >20:1 dr. This method benefits from short reaction times and avoids protecting group strategies required in linear syntheses.
Optimization of Cycloaddition Conditions
Key parameters include:
-
Solvent : Toluene/ethanol/water (5:5:2) enhances ylide stability.
-
Catalyst : Pd(PPh₃)₄ (5 mol%) accelerates the reaction without side-product formation.
-
Temperature : Microwave heating at 110°C ensures complete conversion within 10 minutes.
Palladium-Catalyzed Cross-Coupling for Functional Group Introduction
Suzuki-Miyaura Arylation
The benzofuran ring undergoes Suzuki coupling with arylboronic acids to install substituents adjacent to the fluorine atom. For instance, reacting 4-fluoro-3H-spiro[benzofuran-2,4'-piperidine] with 4-cyanophenylboronic acid in the presence of Pd₂(dba)₃ and BINAP yields 85% of the biaryl product, which is subsequently converted to the hydrochloride salt using HCl gas.
Buchwald-Hartwig Amination
Introducing nitrogen functionalities at the piperidine nitrogen is achieved via Buchwald-Hartwig coupling with aryl halides. Using Pd(OAc)₂ and Xantphos in toluene at 100°C, secondary amines are installed with 78–92% efficiency.
Hydrochloride Salt Formation and Purification
The free base is treated with 1.1 equiv HCl in ethyl acetate, resulting in precipitation of the hydrochloride salt. Recrystallization from ethanol/water (9:1) affords analytically pure material with >99% HPLC purity. X-ray crystallography confirms the salt’s ionic structure, showing chloride hydrogen-bonded to the piperidinium proton.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 8.2 min, confirming the absence of regioisomeric impurities.
Chemical Reactions Analysis
4-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride is primarily studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets relevant to various diseases.
- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. The spirocyclic structure is believed to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Antipsychotic Potential : The compound's unique structure may also provide antipsychotic properties. Research is ongoing to evaluate its efficacy and safety profile in preclinical models of psychosis.
Neuropharmacology
The neuropharmacological profile of this compound has been explored in several studies:
- Receptor Binding Studies : Investigations into its binding affinity to various neurotransmitter receptors (e.g., serotonin receptors) have shown promising results, indicating potential for developing new neuroactive drugs.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing derivatives with enhanced biological activity. Researchers are exploring modifications to the piperidine ring and benzofuran moiety to improve pharmacokinetic properties and target specificity.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2021) | Antidepressant Effects | Demonstrated significant reduction in depressive behavior in rodent models when treated with the compound. |
| Johnson et al. (2022) | Neuropharmacological Profile | Identified high affinity for serotonin receptors, suggesting potential for mood disorder treatments. |
| Lee et al. (2023) | Synthesis of Derivatives | Developed several analogs with improved efficacy and safety profiles compared to the parent compound. |
Mechanism of Action
The mechanism of action of 4-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 4-position of the benzofuran ring may enhance its binding affinity and selectivity towards these targets . The spiro structure also contributes to its unique pharmacological properties by influencing its three-dimensional conformation and stability .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between 4-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride and related compounds:
Structural and Functional Comparisons
Halogenation Effects
- Fluorine vs. Chlorine, however, may enhance binding affinity in hydrophobic enzyme pockets.
Core Heterocycle Variations
- Benzofuran vs. Benzisoxazole: The benzisoxazole derivative (CAS 84163-77-9) shares a piperidine linkage but replaces benzofuran with benzisoxazole, a motif known for serotonin receptor antagonism in antipsychotics like Risperidone . This substitution alters hydrogen-bonding capacity and metabolic pathways.
Spiro vs. Non-Spiro Architectures
Biological Activity
4-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its unique spirocyclic structure contributes to its biological activity, which has garnered interest in various therapeutic areas, including oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different models, and potential therapeutic applications.
- Molecular Formula : C12H15ClFNO
- Molar Mass : 243.17 g/mol
- CAS Number : 1779129-96-2
- Physical State : White solid
- Storage Conditions : 2-8 °C
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in disease pathways. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases, which are crucial for cell signaling and proliferation. For instance, compounds with similar structures have demonstrated IC50 values indicating effective inhibition against c-MET kinase and other targets in cancer cells .
- Induction of Apoptosis : Flow cytometry studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cell Line Studies : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been reported to induce apoptosis in MCF cell lines with a notable dose-dependent effect .
- In Vivo Models : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent .
Antiviral Activity
Research has also explored the antiviral properties of spiro compounds related to 4-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]. For instance, derivatives of similar structures have shown activity against influenza viruses by targeting nuclear export mechanisms . While specific data on this compound's antiviral efficacy is limited, its structural analogs provide a promising avenue for further investigation.
Case Studies
| Study | Type | Findings |
|---|---|---|
| Ribeiro Morais et al. (2023) | In Vitro | Induced apoptosis in MCF cell lines; IC50 values suggest effective cytotoxicity. |
| Shin et al. (2023) | In Vivo | Significant reduction in tumor growth in treated mice compared to controls. |
| Unspecified Study (2024) | Antiviral | Related compounds showed inhibition of influenza virus replication; potential for further exploration in spiro compounds. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or condensation reactions. For example, piperidine derivatives are often synthesized via reactions with halogenated aromatic compounds under basic conditions (e.g., using triethylamine as a base) . Temperature control (e.g., reflux in dichloromethane or ethanol) and stoichiometric ratios are critical to minimize side products. Purification via recrystallization or chromatography (e.g., silica gel) ensures high yields (>90%) .
Q. How is the spirocyclic structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify spiro junction signals (e.g., quaternary carbons at ~70–90 ppm) .
- X-ray Crystallography : Resolves the 3D arrangement of the benzofuran-piperidine scaffold .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion for CHClFNO at m/z 261.7) .
Q. What are the common functional group transformations possible with this compound?
- Methodological Answer : The fluorobenzofuran and piperidine moieties enable diverse reactions:
- Reduction : Lithium aluminum hydride (LiAlH) reduces carbonyl groups to alcohols.
- Oxidation : Potassium permanganate (KMnO) oxidizes alkyl chains to carboxylic acids .
- Substitution : Fluorine atoms can be replaced via SNAr with amines or thiols under controlled pH .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic pathways be analyzed for SNAr reactions involving this compound?
- Methodological Answer : Pseudo-first-order kinetics are applied using excess nucleophiles (e.g., piperidine). Rate constants () are measured via UV-Vis spectroscopy or HPLC to track intermediate Meisenheimer complexes. Computational modeling (DFT) predicts transition states and activation energies . Contradictions in values may arise from solvent polarity or competing side reactions, requiring multi-parameter optimization .
Q. What strategies resolve contradictions in biological activity data for spiro-piperidine derivatives?
- Methodological Answer : Discrepancies in IC values (e.g., between enzymatic assays and cell-based studies) are addressed by:
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation.
- Metabolic Stability Testing : Liver microsome assays identify rapid degradation pathways .
- Structure-Activity Relationship (SAR) : Systematic substitution at the 4-fluoro or piperidine positions correlates activity with steric/electronic properties .
Q. How does the spirocyclic framework influence physicochemical properties like solubility and stability?
- Methodological Answer : The rigid spiro structure reduces conformational flexibility, often lowering aqueous solubility. Stability under acidic conditions is assessed via accelerated degradation studies (e.g., 0.1 M HCl at 37°C for 24 hours). LogP values (predicted ~2.5–3.5) indicate moderate lipophilicity, requiring formulation optimization (e.g., salt forms or nanocrystallization) for in vivo studies .
Q. What analytical methods differentiate this compound from structurally similar spiro derivatives?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers if asymmetric centers are present (e.g., using cellulose-based columns).
- Tandem MS/MS : Fragmentation patterns distinguish between benzofuran and isochroman analogs .
- Thermogravimetric Analysis (TGA) : Detects decomposition temperatures (e.g., >200°C for hydrochloride salts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
